4-(2-Methoxyethyl)phenol

Analytical Chemistry Pharmaceutical Quality Control Metoprolol Impurity

4-(2-Methoxyethyl)phenol is the only compound specified as Metoprolol EP Impurity B in the European Pharmacopoeia. Procure this high-purity (>98.0%) reference standard for QC release testing, analytical method validation, or as a key intermediate in metoprolol analog synthesis. Its para-substituted methoxyethyl chain ensures distinct reversed-phase HPLC retention (LogP 1.67) and successful beta-blocker pharmacophore construction. Substituting with tyrosol or 4-ethylphenol compromises regulatory compliance and synthetic outcomes.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 56718-71-9
Cat. No. B022458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyethyl)phenol
CAS56718-71-9
SynonymsMetoprolol Impurity I;  Metoprolol Impurity B;  p-(2-Methoxyethyl)phenol; 
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCOCCC1=CC=C(C=C1)O
InChIInChI=1S/C9H12O2/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,10H,6-7H2,1H3
InChIKeyFAYGEALAEQKPDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxyethyl)phenol (CAS 56718-71-9) Procurement Guide: Sourcing the Metoprolol Impurity B Standard


4-(2-Methoxyethyl)phenol (CAS 56718-71-9), also designated as Metoprolol EP Impurity B or Metoprolol Succinate Impurity B, is an ether-phenol compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol [1]. This compound is formally recognized in pharmacopoeial monographs as a specified impurity in the beta-blocker metoprolol and its salts, and it serves as a critical starting material in the synthesis of metoprolol and its methyl analog (MAM) [2]. Its procurement is driven primarily by two distinct use cases: use as a high-purity analytical reference standard for quality control (QC) release testing of metoprolol drug substances and products, and use as a pharmaceutical intermediate in the synthesis of beta-adrenergic blockers .

Why 4-(2-Methoxyethyl)phenol Cannot Be Substituted with Generic Phenol Analogs in Metoprolol Synthesis and QC


Procurement specialists and analytical chemists cannot simply substitute 4-(2-Methoxyethyl)phenol with structurally related compounds like tyrosol (4-(2-hydroxyethyl)phenol) or 4-ethylphenol without compromising analytical accuracy or synthetic outcomes. The compound's para-substituted methoxyethyl chain is a definitive structural moiety that dictates its unique reversed-phase HPLC retention behavior, distinct from the hydroxyl-terminated tyrosol (LogP ≈ 0.6 vs 1.67) [1][2]. As the designated European Pharmacopoeia (EP) Impurity B, this specific compound must be used to validate analytical methods for metoprolol release testing to meet regulatory compliance; no alternative compound can serve as a valid system suitability standard for this impurity [3]. In metoprolol analog synthesis, the methoxyethyl group is essential for the subsequent alkylation or epoxide ring-opening steps that produce the final beta-blocker pharmacophore, and substituting the precursor phenol with an alternative would lead to a different final active pharmaceutical ingredient (API) or a failed synthetic route .

Quantitative Differentiation of 4-(2-Methoxyethyl)phenol: A Comparative Evidence Guide for Sourcing Scientists


Commercial Purity vs. Industrial Intermediate Grade: Quantifying 4-(2-Methoxyethyl)phenol Purity Specifications

For the same CAS registry number (56718-71-9), commercially available grades of 4-(2-Methoxyethyl)phenol are supplied with distinctly different purity specifications that directly impact fitness-for-purpose. Analytical reference standard grades, intended for use as Metoprolol EP Impurity B in method validation and quality control release testing, are specified at >98.0% purity by GC [1]. In contrast, technical or industrial intermediate grades are supplied at a minimum of 97.0% purity . This quantitative difference in purity specifications is a key procurement differentiator between this compound and its closest in-class analog, 4-(2-hydroxyethyl)phenol (tyrosol), for which analytical reference standards with defined purity are not part of the metoprolol pharmacopoeial impurity framework.

Analytical Chemistry Pharmaceutical Quality Control Metoprolol Impurity

HPLC Separation Parameters for 4-(2-Methoxyethyl)phenol vs. Tyrosol on a Mixed-Mode Column

A validated reversed-phase HPLC method using a Newcrom R1 mixed-mode column demonstrates clear resolution between 4-(2-Methoxyethyl)phenol and its close structural analog, 4-(2-hydroxyethyl)phenol (tyrosol) [1]. The separation is achieved using a mobile phase consisting of acetonitrile, water, and phosphoric acid. Under these simple isocratic conditions, 4-(2-Methoxyethyl)phenol exhibits distinct retention behavior due to its methoxyethyl substituent (LogP 1.67), enabling it to be resolved from the more polar hydroxyl analog (LogP 0.6) [1][2]. This method is specifically scalable for preparative isolation and is suitable for pharmacokinetic studies where accurate quantitation of 4-(2-Methoxyethyl)phenol in the presence of structurally similar compounds is essential [1].

Chromatography Analytical Method Development Impurity Profiling

Regulatory Specification: 4-(2-Methoxyethyl)phenol as a Quantified Metoprolol Impurity Standard

4-(2-Methoxyethyl)phenol is formally specified and quantified as a known impurity in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for metoprolol and its salts, designated as Metoprolol Succinate Impurity B and Metoprolol Tartrate Impurity B [1]. This regulatory designation mandates its use as a reference standard for system suitability testing and impurity quantitation during the QC release of metoprolol API and finished dosage forms. In contrast, the closely related analog 4-(2-hydroxyethyl)phenol (tyrosol) is not listed as a specified impurity in these pharmacopoeial monographs. As a result, analytical laboratories developing or validating metoprolol impurity methods are required by regulatory guidance to use this specific compound (CAS 56718-71-9) to demonstrate method specificity and accuracy for Impurity B [2].

Pharmaceutical Regulation Quality Control Impurity Profiling

Synthetic Route Yield Comparison: Palladium-Catalyzed Arylation vs. Grignard-Based Synthesis

The palladium-catalyzed arylation of methyl vinyl ether with 4-bromonitrobenzene, followed by hydrogenation and diazotization, provides a direct and efficient route to 4-(2-Methoxyethyl)phenol with a reported total yield of 47% [1]. This contrasts with earlier multi-step processes starting from phenylacetic acid or involving Grignard reactions with 4-hydroxystyrene, which were noted for their technical complexity and economic disadvantages due to the use of expensive starting materials and lower overall yields [2]. While a 40% yield has been reported for other alternative synthetic routes, the palladium-catalyzed route described in Hallberg et al. (1985) offers a more direct, two-step sequence from 4-bromonitrobenzene that bypasses the need for protecting group manipulations required for the analogous hydroxyl-substituted compound, tyrosol [1][2].

Organic Synthesis Process Chemistry Palladium Catalysis

Procurement-Critical Application Scenarios for 4-(2-Methoxyethyl)phenol in Pharma R&D and QC


Analytical Reference Standard for Metoprolol Impurity B Method Validation

4-(2-Methoxyethyl)phenol is the sole compound specified as Metoprolol EP Impurity B in the European Pharmacopoeia [1]. Analytical development and QC laboratories must procure high-purity (>98.0%) material to serve as a reference standard for developing, validating, and executing impurity profiling methods for metoprolol drug substance and finished product release testing. The established HPLC separation conditions on Newcrom R1 mixed-mode columns provide a reliable starting point for method development, with the compound's characteristic LogP of 1.67 ensuring adequate resolution from metoprolol and other related substances [2].

Key Intermediate in the Synthesis of Metoprolol Analogs (MAM)

This compound serves as a critical intermediate for the preparation of the methyl analog of metoprolol (MAM), a beta-adrenergic blocker used in cardiovascular research . Process chemistry groups evaluating synthetic routes will find the palladium-catalyzed arylation pathway (47% total yield) to be a more direct and scalable alternative to earlier multi-step syntheses that required protecting group strategies or expensive organometallic reagents [3]. Procuring technical-grade material (≥97% purity) is appropriate for this application, as it provides a cost-effective starting point for subsequent chemical transformations.

Pharmacokinetic (PK) and Bioavailability Studies of Metoprolol and Its Metabolites

As a known impurity and potential metabolite in metoprolol formulations, 4-(2-Methoxyethyl)phenol is used as a reference compound in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of metoprolol and its analogs [4]. The scalable HPLC method described for its analysis is specifically suitable for pharmacokinetic applications, enabling accurate quantitation of this compound in biological matrices [2]. Its reported oral bioavailability in animal models (30-40% in mice, 40-50% in rats, 50-60% in rabbits) provides a benchmark for comparative studies of metoprolol analog efficacy [5].

Technical Documentation Hub

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